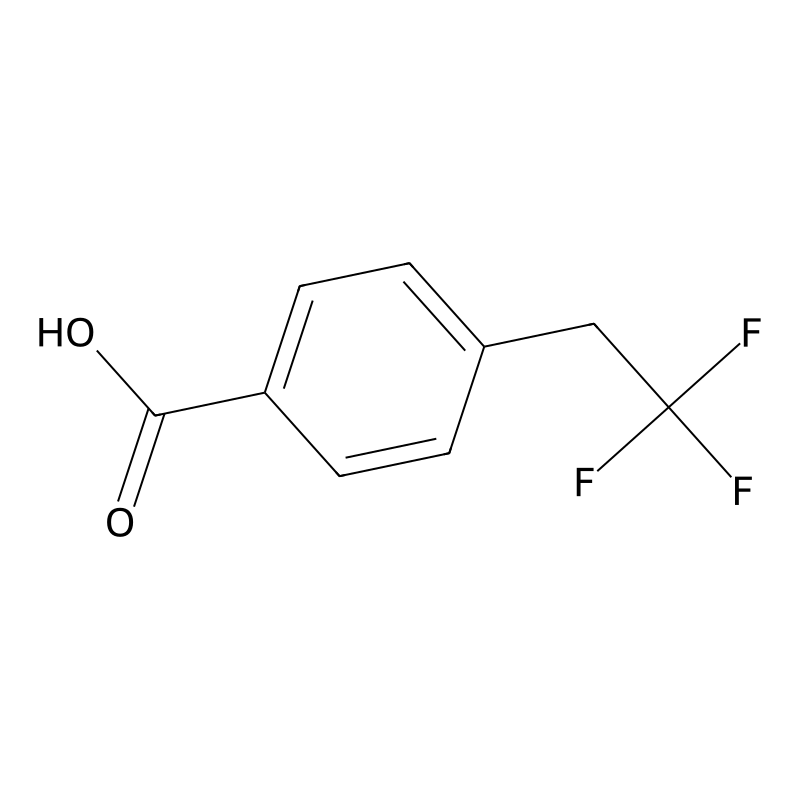4-(2,2,2-Trifluoroethyl)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(2,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of a trifluoroethyl group attached to the para position of a benzoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 219.161 g/mol. This compound typically appears as a white solid and exhibits unique physical properties, such as a density of about 1.4 g/cm³ and a boiling point around 309.3 °C at 760 mmHg .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under specific conditions, it may lose carbon dioxide.
- Reduction: The carboxylic acid group can be reduced to an alcohol.
These reactions are significant in organic synthesis and can lead to the formation of derivatives useful in pharmaceuticals and agrochemicals.
Several methods can be employed to synthesize 4-(2,2,2-Trifluoroethyl)benzoic acid:
- Direct Fluorination: Using fluorinating agents to introduce the trifluoroethyl group onto benzoic acid.
- Friedel-Crafts Acylation: Reacting benzoic acid with trifluoroethyl chloride in the presence of a Lewis acid catalyst.
- Nucleophilic Substitution: Utilizing nucleophiles to replace hydrogen atoms on the aromatic ring with the trifluoroethyl group.
These methods vary in complexity and yield, and the choice of method may depend on the desired purity and scale of production.
4-(2,2,2-Trifluoroethyl)benzoic acid has potential applications in various fields:
- Pharmaceuticals: As a building block for drug synthesis due to its unique fluorinated structure.
- Agrochemicals: Used in the formulation of pesticides or herbicides that require enhanced lipophilicity.
- Material Science: Potentially utilized in creating advanced materials with specific thermal or chemical resistance properties.
Several compounds share structural similarities with 4-(2,2,2-Trifluoroethyl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group at the ortho position | |
| 4-(Trifluoromethyl)benzoic acid | Similar structure but with a different fluorinated group | |
| 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid | Contains an azide functional group |
Uniqueness
The uniqueness of 4-(2,2,2-Trifluoroethyl)benzoic acid lies in its specific substitution pattern and the presence of the trifluoroethyl group at the para position on the benzoic acid ring. This arrangement may impart distinct chemical reactivity and biological properties compared to other fluorinated benzoic acids.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








